molecular formula C16H16N4O B11517998 [(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile

[(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile

Cat. No.: B11517998
M. Wt: 280.32 g/mol
InChI Key: FDRLCEIYHTVQMM-UHFFFAOYSA-N
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Description

2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE is a complex organic compound that features a pyrazole ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylbenzaldehyde with 3-methyl-1-phenyl-5-pyrazolone in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and nitrile groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZONITRILE
  • 2-[(4-METHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE

Uniqueness

2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE is unique due to the presence of both the ethylphenyl and pyrazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-[(4-ethylphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile

InChI

InChI=1S/C16H16N4O/c1-3-11-4-6-12(7-5-11)15(13(8-17)9-18)14-10(2)19-20-16(14)21/h4-7,13,15H,3H2,1-2H3,(H2,19,20,21)

InChI Key

FDRLCEIYHTVQMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(NNC2=O)C)C(C#N)C#N

Origin of Product

United States

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